molecular formula C10H14N2O3 B12982004 (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid CAS No. 1820580-50-4

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B12982004
CAS No.: 1820580-50-4
M. Wt: 210.23 g/mol
InChI Key: YMBYFNQNRYQDRM-CBAPKCEASA-N
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Description

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral organic compound featuring a tetrahydrofuran ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrazole and tetrahydrofuran derivatives.

    Key Steps:

    Reaction Conditions: Typical conditions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and temperature control (ranging from room temperature to reflux conditions).

Industrial Production Methods

Industrial production methods may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while maintaining efficiency and yield.

    Purification Techniques: Use of crystallization, distillation, or chromatography to obtain the pure compound.

    Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Biological Pathways: Investigated for its effects on various biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: Explored for its potential as a therapeutic agent in treating certain diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1H-Pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid: Lacks the dimethyl substitution on the pyrazole ring.

    (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: Contains an amine group instead of a carboxylic acid.

Uniqueness

    Dimethyl Substitution: The presence of two methyl groups on the pyrazole ring can significantly affect the compound’s chemical properties, such as its reactivity and binding affinity.

    Chirality: The specific stereochemistry (2S,3S) can influence the compound’s interaction with chiral environments, such as biological systems.

This detailed overview provides a comprehensive understanding of (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1820580-50-4

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m0/s1

InChI Key

YMBYFNQNRYQDRM-CBAPKCEASA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

CC1=C(C=NN1C)C2C(CCO2)C(=O)O

Origin of Product

United States

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